2-(1-Cyclohexenyl)ethylamine

説明

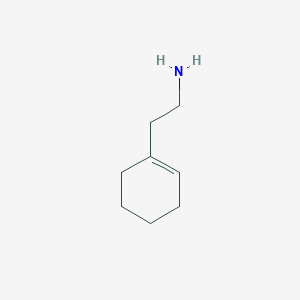

Structure

3D Structure

特性

IUPAC Name |

2-(cyclohexen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDMXOOVKMKODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063011 | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3399-73-3 | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3399-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Cyclohexenyl)ethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1-ene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXENYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88S899CWZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Cyclohexenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-cyclohexenyl)ethylamine, a key intermediate in the manufacturing of various fine chemicals and pharmaceuticals, notably as a precursor in the synthesis of dextromethorphan.[1] This document details various synthetic methodologies, experimental protocols, and the characterization of the final product, presenting quantitative data in a structured format for ease of comparison and use by researchers and professionals in drug development.

Introduction

This compound, with the CAS number 3399-73-3, is a primary amine featuring a cyclohexenyl moiety.[2][3] Its structural features make it a valuable building block in organic synthesis.[1] The compound is typically a colorless to light yellow liquid and is classified as a flammable liquid and corrosive to the skin and eyes.[2][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅N | [2][3] |

| Molecular Weight | 125.21 g/mol | [3][4] |

| Boiling Point | 53-54 °C at 2.5 mmHg | [4][5] |

| Density | 0.898 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.4865 | [4] |

| Flash Point | 58 °C (closed cup) | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

Synthesis Methodologies

Several synthetic routes for the preparation of this compound have been reported. The following sections detail some of the prominent methods.

Continuous Flow Synthesis from Cyclohexanone

A modern and efficient method involves a five-step continuous flow synthesis starting from cyclohexanone. This integrated platform allows for the production of this compound with in-line separation and without the need for intermediate purification. The overall yield of this process is reported to be up to 56% with a total residence time of 44.5 minutes.[6][7]

Reaction Steps:

-

Grignard Reaction: Cyclohexanone reacts with a Grignard reagent (e.g., vinylmagnesium chloride) to form 1-vinylcyclohexanol.[8]

-

Chlorination and Rearrangement: The resulting alcohol undergoes chlorination and rearrangement to synthesize (2-chloroethylmethylene)cyclohexane.[9]

-

Quaternization: Reaction with urotropine yields N-cyclohexylidene ethyl urotropine hydrochloride.[9]

-

Hydrolysis and Rearrangement: The final step involves hydrolysis and rearrangement in the presence of an inorganic mineral acid to produce this compound.[9]

A diagram illustrating the continuous flow synthesis workflow is provided below.

Caption: Continuous flow synthesis of this compound from cyclohexanone.

Reduction of 2-Phenylethylamine

This method involves the reduction of 2-phenylethylamine using lithium in the presence of a primary or secondary aliphatic alkylamine, such as ethylamine (B1201723).[10][11] The reaction is typically carried out at low temperatures.

Experimental Protocol:

-

In a three-necked flask flushed with argon, place 125 ml of ethylamine and cool to -70 °C.[10]

-

Add 6.27 g (50 mmol) of 2-phenylethylamine.[10]

-

To the clear, colorless solution, add 1.14 g (164.2 mmol) of lithium powder. The solution will turn dark blue.[10]

-

Stir the mixture for 2 hours at -70 °C, then warm to -30 °C.[10]

-

Add another 0.24 g (34.6 mmol) of lithium powder and stir for an additional 2 hours at -30 °C.[10]

-

Allow the reaction mixture to warm to room temperature overnight.[10]

-

Quench the reaction by the slow addition of 25 ml of water (exothermic reaction).[10]

-

Distill off the excess ethylamine at 40 °C.[10]

-

Evaporate the residue to dryness, add 100 ml of water, and extract three times with 80 ml of chloroform.[10]

-

Dry the combined organic phases over Na₂SO₄, filter, and evaporate the solvent to yield this compound. A GC yield of 69.8% has been reported for this procedure.[10][11]

Three-Step Synthesis from 1-Cyclohexene-1-acetonitrile

This synthetic route provides the target compound in three steps starting from 1-cyclohexene-1-acetonitrile.[12]

Reaction Steps:

-

Hydrobromination: 1-Cyclohexene-1-acetonitrile reacts with hydrogen bromide to form 1-bromocyclohexane acetonitrile.[12]

-

Catalytic Hydrogenation: The resulting bromo-nitrile undergoes addition with hydrogen in the presence of a catalyst (e.g., nickel-palladium alloy) to generate 1-bromocyclohexane ethylamine.[12]

-

Elimination: The final product, this compound, is obtained by reacting 1-bromocyclohexane ethylamine with a saturated solution of NaOH in ethanol.[12]

The logical relationship of this three-step synthesis is depicted in the following diagram.

Caption: Three-step synthesis of this compound.

Characterization Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the compound.

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [3][13] |

| ¹³C NMR | [14] | |

| IR Spectroscopy | Characteristic bands for N-H stretching (~3300-3500 cm⁻¹), N-H vibrations (~1580-1650 cm⁻¹), and C-N vibrations (~1020-1220 cm⁻¹). | [3][15] |

| Mass Spectrometry | Electron ionization mass spectra are available in the NIST WebBook. | [16] |

Note: Detailed peak assignments and fragmentation patterns should be determined by acquiring and interpreting the spectra from the respective sources.

A theoretical and experimental study on the FT-IR and NMR spectra of this compound has been published, providing in-depth analysis of its vibrational frequencies and chemical shifts.[14]

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of morphinans, a class of pharmacologically active compounds used as analgesic and antitussive agents.[6][7] Its primary application is in the industrial production of dextromethorphan, a widely used cough suppressant.[1][17] The compound is also utilized as a substrate in biochemical studies, such as for allylic hydroxylation reactions.[5][18]

Safety and Handling

This compound is a flammable liquid and vapor. It causes severe skin burns and eye damage.[3][4] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical.[2] It should be stored in a tightly closed container in a dry, well-ventilated area, away from direct sunlight.[2]

This guide provides a foundational understanding of the synthesis and characterization of this compound. For further details, researchers are encouraged to consult the cited literature.

References

- 1. nbinno.com [nbinno.com]

- 2. kubochem.com [kubochem.com]

- 3. This compound | C8H15N | CID 76938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(1-环己烯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 3399-73-3 [chemicalbook.com]

- 6. An integrated five-step continuous flow synthesis of this compound: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. An integrated five-step continuous flow synthesis of this compound: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Method for synthesizing this compound | TREA [trea.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. EP0623586B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. CN105859566A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. This compound [webbook.nist.gov]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. scbt.com [scbt.com]

Physicochemical properties of 2-(1-Cyclohexenyl)ethylamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Cyclohexenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 3399-73-3) is a pivotal chemical intermediate, recognized for its integral role in the synthesis of various fine chemicals and, most notably, a class of pharmacologically active agents known as morphinans.[1][2] Its unique structure, featuring a primary amine attached to a cyclohexene (B86901) ring, provides a versatile scaffold for complex molecular construction.[3] This guide offers a comprehensive overview of the core physicochemical properties of this compound, details its synthesis and stability, and provides standardized experimental protocols for its characterization. The information herein is intended to support professionals in research, development, and manufacturing by providing a consolidated technical resource.

Chemical Identity and Physical Properties

The fundamental identifiers and physicochemical characteristics of this compound are summarized below. This data is critical for its handling, characterization, and application in synthetic chemistry.

Table 1: Identifier and Formula Information

| Identifier | Value |

|---|---|

| CAS Number | 3399-73-3[4][5] |

| EC Number | 222-267-4[5][6] |

| IUPAC Name | 2-(cyclohexen-1-yl)ethanamine[5] |

| Synonyms | 1-Cyclohexene-1-ethanamine, 2-Aminoethyl-1-cyclohexene[7][8] |

| Molecular Formula | C₈H₁₅N[4][5][9] |

| Molecular Weight | 125.21 g/mol [6][7][9][10] |

| SMILES | C1CCC(=CC1)CCN[5] |

| InChIKey | IUDMXOOVKMKODN-UHFFFAOYSA-N[5][7][10] |

Table 2: Core Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow clear liquid[4][11] |

| Melting Point | -55 °C[7][10][11][12] |

| Boiling Point | 196.1 °C (Initial)[4]; 53-54 °C @ 2.5 mmHg[6][7] |

| Density | 0.898 g/mL at 25 °C[4][6][7] |

| Refractive Index | n20/D 1.4865; 1.486-1.488[6][7] |

| pKa | 10.94 ± 0.10 (Predicted)[7][10][11] |

| Solubility | Does not mix well with water[13]; Slightly soluble in Chloroform and Methanol[10] |

Table 3: Safety and Handling Properties

| Property | Value |

|---|---|

| Flash Point | 57 °C[7][10][11]; 58 °C (closed cup)[6] |

| Stability | Considered stable, but is air and light sensitive[10][12][13] |

| Incompatibilities | Strong acids, oxidizing agents, copper, aluminum and their alloys[13] |

| Hazard Codes | C (Corrosive)[7][12] |

| GHS Classification | Flammable liquid and vapor (H226); Causes severe skin burns and eye damage (H314)[5][6] |

Synthesis and Applications

This compound is not a naturally occurring compound and is produced through multi-step chemical synthesis. Its primary value lies in its role as a versatile building block.

Synthetic Pathways

Several synthetic routes have been established, often starting from the readily available cyclohexanone. A common industrial method involves a Grignard reaction followed by chlorination, quaternization, and acid-catalyzed hydrolysis and rearrangement.[14][15] More advanced methods feature an integrated continuous flow process, which significantly reduces reaction time and avoids intermediate purification steps.[1][2]

Caption: Synthesis pathway from cyclohexanone.[14][15]

A more modern approach utilizes flow chemistry to streamline production, telescoping five chemical transformations into an integrated platform.[1][2] This method enhances efficiency and safety, delivering the final product with a high throughput.

Caption: Integrated continuous flow synthesis workflow.[1][2]

Key Applications

The principal application of this compound is as a key intermediate in the pharmaceutical industry for the synthesis of morphinans.[3] This class of compounds includes analgesics, antitussives, and opioid antagonists.

Caption: Role as a precursor to morphinan drugs.[2][3]

Beyond pharmaceuticals, it serves as a substrate for allylic hydroxylation reactions and in the preparation of specialized materials for optoelectronics, such as perovskite thin films.[6][9][10]

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and process development. The following section details standard experimental methodologies.

Melting Point Determination

Note: The reported melting point of this compound is -55 °C.[7][12] Standard capillary melting point apparatus (e.g., Mel-Temp, Thiele tube) are designed for solids at or above room temperature and are not suitable.[16][17] For sub-zero melting points, Differential Scanning Calorimetry (DSC) is the appropriate technique.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Hermetically seal 5-10 mg of the liquid sample in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Equip the instrument with a cooling accessory capable of reaching at least -70 °C.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Cool the sample to -80 °C at a controlled rate (e.g., 10 °C/min).

-

Hold isothermally for 5 minutes to ensure thermal stability.

-

Heat the sample from -80 °C to 25 °C at a slow, controlled rate (e.g., 2-5 °C/min).

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of small liquid samples.[18]

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube (e.g., 75x10 mm).

-

Capillary Insertion: Place a standard melting point capillary tube (sealed at one end) into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the heat-transfer arm is properly positioned.

-

Procedure:

-

Gently heat the side arm of the Thiele tube with a microburner.[18]

-

Observe the sample as the temperature rises. Air will initially bubble from the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip, indicating the sample's vapor has displaced all the air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to enter the capillary tube.[18]

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant of an amine.[19][20]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. If solubility is limited, a mixed solvent system (e.g., water-ethanol) may be used.

-

Apparatus Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Calibrate a pH meter with standard buffers (pH 7 and 10).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

-

-

Titration:

-

Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration until the pH has dropped significantly (e.g., to pH 2-3).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (the pH recorded when exactly half the volume of titrant required to reach the equivalence point has been added).

-

Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for quantitatively determining the solubility of a substance in a given solvent.[21]

-

System Preparation: In a series of sealed vials, add an excess amount of this compound to a known volume of the solvent to be tested (e.g., water, ethanol, diethyl ether).

-

Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 25 °C) and agitate them for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved amine at the end of this period is essential.

-

Phase Separation: Allow the vials to stand undisturbed in the temperature bath until the undissolved amine has settled, leaving a clear supernatant. Alternatively, centrifuge the samples at a constant temperature.

-

Sample Analysis:

-

Carefully extract a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range.

-

Determine the concentration of the amine in the diluted sample using a calibrated analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the solubility of the amine in that solvent at the specified temperature, typically expressed in g/L or mol/L.

References

- 1. An integrated five-step continuous flow synthesis of this compound: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. An integrated five-step continuous flow synthesis of this compound: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. kubochem.com [kubochem.com]

- 5. This compound | C8H15N | CID 76938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(1-环己烯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. This compound | 3399-73-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 3399-73-3 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. This compound CAS#: 3399-73-3 [m.chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Method for synthesizing this compound | TREA [trea.com]

- 15. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-(1-Cyclohexenyl)ethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(1-cyclohexenyl)ethylamine (CAS No. 3399-73-3, Molecular Formula: C₈H₁₅N, Molecular Weight: 125.21 g/mol ). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols and a workflow diagram for spectroscopic analysis are also included to support researchers in their analytical endeavors.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled from various sources, including peer-reviewed literature and public chemical databases.[1][2] A summary of the key findings is presented in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available in quantitative format |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available in quantitative format |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available in quantitative format | N-H stretch (amine) | |

| Data not publicly available in quantitative format | C-H stretch (alkene) | |

| Data not publicly available in quantitative format | C-H stretch (alkane) | |

| Data not publicly available in quantitative format | C=C stretch (alkene) | |

| Data not publicly available in quantitative format | N-H bend (amine) |

Note: The IR spectrum of this compound has been reported, but a detailed peak list is not publicly accessible. The expected characteristic absorption bands are listed above based on the compound's functional groups.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization mass spectrum of this compound is available through the NIST WebBook.[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 125 | ~15 | [M]⁺ (Molecular Ion) |

| 96 | ~40 | [M - CH₂NH₂]⁺ |

| 81 | ~100 | [C₆H₉]⁺ |

| 79 | ~60 | [C₆H₇]⁺ |

| 67 | ~45 | [C₅H₇]⁺ |

| 53 | ~30 | [C₄H₅]⁺ |

| 41 | ~55 | [C₃H₅]⁺ |

| 30 | ~50 | [CH₂NH₂]⁺ |

Note: The relative intensities are estimated from the graphical representation of the mass spectrum.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width is required (typically 0-220 ppm). Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum is conveniently obtained using an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (typically 4000-400 cm⁻¹). A typical acquisition involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. This allows for separation from any impurities prior to mass analysis.

-

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Crystal Structure Analysis of 2-(1-Cyclohexenyl)ethylamine Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and experimental protocols required for the crystal structure analysis of 2-(1-cyclohexenyl)ethylamine salts. While specific crystallographic data for these salts are not publicly available as of this writing, this document serves as a comprehensive procedural manual for researchers aiming to perform such an analysis. It covers the synthesis of the parent amine, formation of its salts, crystal growth techniques, and detailed protocols for both single-crystal and powder X-ray diffraction (XRD).

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including morphinans. A thorough understanding of the three-dimensional structure of its salt forms is crucial for drug development, as the crystalline structure influences key physicochemical properties such as solubility, stability, and bioavailability. X-ray crystallography remains the definitive method for elucidating the atomic and molecular structure of a crystalline solid.[1] This technique provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies and rational drug design.

This guide will detail the necessary steps to undertake a complete crystal structure analysis, from sample preparation to data interpretation.

Synthesis and Salt Formation

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the reduction of 2-(1-cyclohexenyl)acetonitrile. An alternative, multi-step synthesis starting from cyclohexanone (B45756) has also been developed, which proceeds through a Grignard reaction, chlorination/rearrangement, quaternization, and finally hydrolysis rearrangement to yield the target amine.

Formation of Amine Salts

The formation of amine salts is a standard procedure in pharmaceutical development to improve the stability and solubility of a parent compound. For this compound, salts can be readily prepared by reacting the free base with the desired acid (e.g., hydrochloric acid, hydrobromic acid, sulfuric acid, tartaric acid) in a suitable solvent.

General Protocol for Salt Formation:

-

Dissolve this compound in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether).

-

Add a stoichiometric amount of the desired acid (e.g., a solution of HCl in isopropanol) dropwise to the amine solution while stirring.

-

The salt will typically precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.

-

Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The identity and purity of the salt should be confirmed by standard analytical techniques such as NMR, IR spectroscopy, and melting point determination.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in single-crystal X-ray diffraction. For small organic salts, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the salt is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

-

Solvent Diffusion: A solution of the salt is placed in a vial, and a less polar "anti-solvent" in which the salt is insoluble is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the salt, promoting crystal growth at the interface.

-

Vapor Diffusion: A small vial containing a concentrated solution of the salt is placed inside a larger, sealed container that holds a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the salt solution, inducing crystallization.

-

Cooling Crystallization: A saturated solution of the salt is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

The choice of solvent is critical and often requires empirical screening of various options.

Experimental Protocols for Crystal Structure Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Detailed Experimental Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. It is mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil (e.g., Paratone-N), and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo-Kα, λ = 0.71073 Å, or Cu-Kα, λ = 1.5418 Å) and a detector.[2] A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers automate this process, determining the optimal data collection strategy to ensure a complete and redundant dataset.

-

Data Reduction: The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz-polarization effects, absorption, and crystal decay. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

-

Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules, direct methods are typically successful. These methods use statistical relationships between the intensities of the reflections to determine the initial phases.

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic positions, thermal parameters (describing atomic vibrations), and occupancies to improve the agreement between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, which should ideally be below 5% for high-quality data.

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection/refinement process.

Table 1: Expected Crystallographic Data from SC-XRD Analysis

| Parameter | Description | Example (Hypothetical) |

| Chemical Formula | The elemental composition of the asymmetric unit. | C₈H₁₆ClN |

| Formula Weight | The molecular weight of the formula unit in g/mol . | 161.67 |

| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c [Å] | The lengths of the unit cell axes. | a = 8.5, b = 12.1, c = 9.3 |

| α, β, γ [°] | The angles between the unit cell axes. | α = 90, β = 105.2, γ = 90 |

| V [ų] | The volume of the unit cell. | 925.4 |

| Z | The number of formula units in the unit cell. | 4 |

| Dcalc [g/cm³] | The calculated density of the crystal. | 1.16 |

| μ [mm⁻¹] | The X-ray absorption coefficient. | 0.35 |

| F(000) | The number of electrons in the unit cell. | 352 |

| Reflections Collected | The total number of diffraction spots measured. | 8500 |

| Independent Reflections | The number of unique reflections after data reduction. | 1800 |

| R_int | The internal consistency of the data. | 0.045 |

| Final R indices [I > 2σ(I)] | The final agreement factor between observed and calculated structure factors. | R1 = 0.048, wR2 = 0.125 |

| Goodness-of-Fit (S) | An indicator of the quality of the refinement. | 1.05 |

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique used to analyze the bulk properties of a crystalline material. It is particularly useful for phase identification, assessing sample purity, and studying polymorphism.[3]

Detailed Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline salt is finely ground to a uniform powder to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer. The instrument directs a beam of X-rays onto the sample, and the detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline phase.[3] This pattern can be compared to databases (like the Powder Diffraction File) to identify the compound. It can also be used for:

-

Phase Purity Assessment: The presence of sharp peaks corresponding to a single phase indicates a pure sample. Additional peaks would suggest the presence of impurities or a mixture of polymorphs.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

-

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the crystal lattice.

-

Table 2: Key Information Obtained from PXRD Analysis

| Parameter | Description |

| 2θ Peak Positions | The angular positions of the diffraction peaks, which are characteristic of the crystal's d-spacings (Bragg's Law). |

| Peak Intensities | The relative intensities of the diffraction peaks, which depend on the arrangement of atoms in the unit cell. |

| Peak Widths (FWHM) | The full width at half maximum of the diffraction peaks, which can provide information about crystallite size and strain. |

| Unit Cell Parameters | The dimensions of the unit cell, which can be refined from the peak positions. |

| Phase Identification | Comparison of the experimental pattern with reference patterns in databases to confirm the identity of the material. |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the entire crystal structure analysis process, from the synthesis of the starting material to the final validation of the crystal structure.

Conclusion

The crystal structure analysis of this compound salts is a critical step in the characterization of these pharmaceutically relevant compounds. Although specific structural data is not yet in the public domain, the experimental protocols outlined in this guide provide a clear and comprehensive roadmap for researchers. By following these methodologies, scientists can successfully grow crystals, collect high-quality diffraction data, and determine the precise three-dimensional structures of these salts. This information is invaluable for understanding their chemical and physical properties, ultimately aiding in the development of new and improved therapeutic agents.

References

Quantum Chemical Blueprint of 2-(1-Cyclohexenyl)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the quantum chemical calculations and experimental spectroscopic data for 2-(1-Cyclohexenyl)ethylamine (CyHEA), a key intermediate in the synthesis of various pharmaceuticals, including the cough suppressant dextromethorphan.[1][2] By integrating theoretical calculations with experimental findings, this guide offers a detailed molecular-level understanding of CyHEA, crucial for its application in medicinal chemistry and materials science. This document adheres to rigorous data presentation and visualization standards to facilitate clear and actionable insights for researchers and developers.

Introduction

This compound (C8H15N) is a versatile chemical building block with significant industrial and pharmaceutical relevance.[1][3] Its molecular structure, characterized by a cyclohexene (B86901) ring and an ethylamine (B1201723) functional group, allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.[1] A thorough understanding of its electronic and structural properties is paramount for optimizing reaction pathways and designing novel derivatives with desired biological activities.

Computational quantum chemistry provides a powerful lens through which to examine molecular properties that can be challenging to probe experimentally. This guide focuses on the application of Hartree-Fock (HF) and Density Functional Theory (DFT) methods to elucidate the vibrational and nuclear magnetic resonance (NMR) characteristics of CyHEA. The theoretical data is critically compared with experimental Fourier-transform infrared (FT-IR) and NMR spectroscopy results, providing a robust validation of the computational models.

Molecular Properties and Computational Models

The foundational properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H15N | [4][5] |

| Molecular Weight | 125.21 g/mol | [4][5] |

| CAS Number | 3399-73-3 | [4][5] |

| IUPAC Name | 2-(cyclohex-1-en-1-yl)ethanamine | [4] |

| SMILES | C1CCC(=CC1)CCN | [4] |

| InChI Key | IUDMXOOVKMKODN-UHFFFAOYSA-N | [4] |

Computational Workflow

The theoretical investigation of CyHEA's properties follows a structured computational workflow. This process begins with the optimization of the molecular geometry, followed by the calculation of vibrational frequencies and NMR chemical shifts using various levels of theory. The results are then compared with experimental data for validation.

Quantum Chemical Calculation Protocols

The theoretical calculations for this compound were performed using established quantum chemistry methods. A study successfully employed Hartree-Fock (HF) and Density Functional Theory (DFT) with the BLYP and B3LYP functionals.[6]

Geometry Optimization

The molecular structure of CyHEA was optimized using the HF, BLYP, and B3LYP methods with the 6-31G(d) basis set.[6] The optimization process is a crucial first step to find the lowest energy conformation of the molecule, which is then used for subsequent property calculations.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequencies were calculated using the same levels of theory (HF, BLYP, and B3LYP) and the 6-31G(d) basis set.[6] To correct for anharmonicity and limitations in the theoretical models, the calculated frequencies were scaled. The scaling factors used were 0.8929 for HF, 0.9940 for BLYP, and 0.9613 for B3LYP.[6]

NMR Chemical Shift Calculations

The 1H and 13C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method. These calculations were performed at the B3LYP/6-31G(d,p) and HF/6-31G(d,p) levels of theory on the optimized geometry.[6]

Results and Data Analysis

The following sections present the quantitative data from both theoretical calculations and experimental measurements.

Vibrational Spectroscopy (FT-IR)

A comparison between the experimental FT-IR vibrational frequencies and the scaled theoretical values for selected modes is presented below. The B3LYP method shows excellent agreement with the experimental data.[6]

| Vibrational Mode | Experimental (cm⁻¹) | Scaled B3LYP/6-31G(d) (cm⁻¹) | Scaled BLYP/6-31G(d) (cm⁻¹) | Scaled HF/6-31G(d) (cm⁻¹) |

| N-H stretch | 3367 | 3379 | 3354 | 3401 |

| N-H stretch | 3294 | 3301 | 3278 | 3325 |

| C-H stretch (alkene) | 3012 | 3025 | 3018 | 3045 |

| C-H stretch (alkane) | 2923 | 2935 | 2928 | 2955 |

| C-H stretch (alkane) | 2854 | 2865 | 2858 | 2885 |

| C=C stretch | 1670 | 1675 | 1668 | 1695 |

| N-H bend | 1608 | 1615 | 1609 | 1635 |

| C-N stretch | 1076 | 1082 | 1075 | 1101 |

Data extracted and adapted from the study by Izgi et al. (2007).[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The calculated and experimental 1H and 13C NMR chemical shifts are summarized below. The results indicate that the B3LYP method provides superior predictions for NMR properties compared to the HF approach.[6]

Table 2: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental (ppm) | B3LYP/6-31G(d,p) (ppm) | HF/6-31G(d,p) (ppm) |

| C1 | 134.5 | 135.1 | 132.8 |

| C2 | 126.8 | 127.3 | 125.1 |

| C3 | 25.4 | 25.9 | 24.7 |

| C4 | 22.9 | 23.4 | 22.2 |

| C5 | 22.3 | 22.8 | 21.6 |

| C6 | 28.7 | 29.2 | 27.9 |

| C7 | 36.9 | 37.4 | 35.8 |

| C8 | 42.1 | 42.6 | 40.9 |

Data extracted and adapted from the study by Izgi et al. (2007).[6][7]

Table 3: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm)

| Proton(s) | Experimental (ppm) | B3LYP/6-31G(d,p) (ppm) | HF/6-31G(d,p) (ppm) |

| H on C2 | 5.45 | 5.51 | 5.39 |

| H on C7 | 2.68 | 2.73 | 2.61 |

| H on C8 | 2.05 | 2.10 | 1.98 |

| H on C3, C6 | 1.96 | 2.01 | 1.89 |

| H on C4, C5 | 1.55 | 1.60 | 1.48 |

| NH₂ | 1.12 | 1.17 | 1.09 |

Data extracted and adapted from the study by Izgi et al. (2007).[6][7]

Synthesis and Experimental Protocols

While this guide focuses on the computational aspects, understanding the synthesis of CyHEA is crucial for its practical application. Several synthetic routes have been reported.

Synthesis Workflow Example

One common method involves the reduction of 1-Cyclohexene-1-acetonitrile. A general workflow for this type of synthesis is outlined below.

Example Experimental Protocol: Reduction of 1-Cyclohexene-1-acetonitrile

This protocol is a representative example of one of the synthesis methods for CyHEA.

-

Reaction Setup: Under an inert argon atmosphere, 121 g (1.0 mol) of 1-cyclohexene-1-acetonitrile is added to a reaction flask containing 1000 mL of tetrahydrofuran.[8]

-

Addition of Reducing Agent: 577.6 g (2.0 mol, 70% solution) of sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®) is slowly added dropwise at a temperature of 15 ± 5 °C.[8]

-

Reaction: The mixture is stirred at this temperature for approximately 20-21 hours.[8]

-

Quenching: The reaction is quenched by slowly adding the mixture dropwise to 1500 mL of a 10% aqueous sodium hydroxide (B78521) (NaOH) solution.[8]

-

Workup: The resulting mixture is filtered. The organic phases are combined, dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.[8]

-

Purification: The final product, this compound, can be further purified by distillation.

Conclusion

The integration of quantum chemical calculations with experimental spectroscopy provides a detailed and validated understanding of the molecular properties of this compound. The B3LYP density functional method, in particular, has been shown to be a reliable tool for predicting the vibrational and NMR spectra of this compound with high accuracy.[6] This technical guide serves as a valuable resource for researchers, offering both the theoretical foundation and practical data necessary for the effective utilization of CyHEA in drug development and chemical synthesis. The provided protocols and structured data aim to streamline future research and development efforts involving this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN105859566A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 4. This compound | C8H15N | CID 76938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. FT-IR and NMR investigation of this compound: A combined experimental and theoretical study | AVESİS [avesis.anadolu.edu.tr]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(1-Cyclohexenyl)ethylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1-Cyclohexenyl)ethylamine is a primary amine featuring a cyclohexene (B86901) moiety. It serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceutical agents.[1] A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safety, optimizing reaction conditions, and establishing appropriate storage and handling protocols, particularly in the context of drug development and manufacturing.[2] This technical guide aims to provide a detailed framework for assessing the thermal properties of this compound, including hypothetical data and experimental methodologies.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅N | |

| Molecular Weight | 125.21 g/mol | |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 53-54 °C at 2.5 mmHg | |

| Density | 0.898 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4865 | |

| Flash Point | 58 °C (closed cup) | |

| CAS Number | 3399-73-3 |

Hypothetical Thermal Analysis Data

While specific experimental data is unavailable, a hypothetical thermal analysis profile for this compound can be projected based on the behavior of similar aliphatic and cyclic amines.[4] Thermogravimetric Analysis (TGA) would measure mass loss as a function of temperature, indicating decomposition, while Differential Scanning Calorimetry (DSC) would detect endothermic and exothermic events such as melting, boiling, and decomposition.

Table 2: Hypothetical TGA/DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Enthalpy Change (J/g) | Interpretation |

| Boiling | ~180 - 200 | ~205 | 95-100 (in open pan) | Endothermic | Volatilization at atmospheric pressure. |

| Decomposition Stage 1 | ~250 - 270 | ~285 | ~30 - 40 | Exothermic | Initial cleavage of the ethylamine (B1201723) side chain. |

| Decomposition Stage 2 | ~350 - 370 | ~390 | ~40 - 50 | Exothermic | Fragmentation of the cyclohexene ring. |

| Final Residue | > 500 | - | ~5 - 10 | - | Carbonaceous residue. |

Note: These values are illustrative and would need to be confirmed by experimental analysis.

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a multi-step radical mechanism. The C-C bond between the ethyl group and the cyclohexene ring, as well as the C-N bond, are potential initial points of cleavage due to their lower bond dissociation energies compared to the C-H or C=C bonds. The presence of the double bond in the cyclohexene ring can also influence the decomposition pathway through allylic hydrogen abstraction.

A plausible decomposition pathway could involve:

-

Initiation: Homolytic cleavage of the C-C bond to form a cyclohexenyl radical and an ethylamine radical, or cleavage of the C-N bond.

-

Propagation: A series of radical chain reactions, including hydrogen abstraction, beta-scission, and cyclization/aromatization, leading to the formation of smaller volatile molecules.

-

Termination: Combination or disproportionation of radicals to form stable products.

The cyclohexene moiety may undergo retro-Diels-Alder reactions or dehydrogenation at higher temperatures to form more stable aromatic compounds.[5]

Below is a Graphviz diagram illustrating a simplified, hypothetical decomposition pathway.

Caption: Hypothetical decomposition pathway of this compound.

Experimental Protocols

To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The evolved gases from the TGA can be further analyzed by hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the decomposition products.

5.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature range by measuring mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C.

-

Heating Rate: A standard heating rate of 10 °C/min. To resolve overlapping thermal events, slower (e.g., 5 °C/min) or faster (e.g., 20 °C/min) rates can be used.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere and sweep away decomposition products.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate (Tpeak), as well as the percentage of mass loss at each stage.

5.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify and quantify the energy changes associated with thermal events such as melting, boiling, and decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid can be used if controlled evaporation is desired.

-

Experimental Conditions:

-

Temperature Program: Heat from ambient temperature to a temperature above the final decomposition point observed in TGA, at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The onset temperature, peak temperature, and enthalpy (area under the peak) of each thermal event are determined.

Below is a Graphviz diagram illustrating the experimental workflow for the thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This technical guide has outlined the key considerations for evaluating the thermal stability and decomposition of this compound. While specific experimental data is currently lacking in the literature, the provided hypothetical data, proposed decomposition pathway, and detailed experimental protocols offer a robust framework for future empirical studies. A comprehensive thermal analysis, as described, is essential for ensuring the safe handling, storage, and use of this important chemical intermediate in research and industrial applications. The generation of empirical data through the recommended TGA and DSC experiments is strongly encouraged to validate and refine the information presented in this guide.

References

- 1. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. This compound | 3399-73-3 [chemicalbook.com]

- 4. aidic.it [aidic.it]

- 5. DSpace [repository.kaust.edu.sa]

Solubility of 2-(1-Cyclohexenyl)ethylamine in organic solvents

An In-depth Technical Guide to the Solubility of 2-(1-Cyclohexenyl)ethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound (CAS No: 3399-73-3), a key intermediate in the synthesis of various pharmaceutical compounds. A thorough review of publicly available data indicates a lack of specific quantitative solubility values in organic solvents. However, qualitative data and the physicochemical properties of the molecule and its structural analogs allow for informed predictions of its solubility behavior. This document provides the available qualitative solubility information, discusses the underlying principles governing its solubility, and presents a detailed experimental protocol for the quantitative determination of its solubility. A visual workflow of this protocol is also provided to aid in experimental design.

Introduction

This compound is a primary amine with a molecular formula of C₈H₁₅N and a molecular weight of 125.21 g/mol . Its structure, featuring a cyclohexene (B86901) ring and an ethylamine (B1201723) side chain, imparts a combination of nonpolar and polar characteristics, which govern its solubility in various solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in drug development and other chemical industries.

Solubility Data

Data Presentation

The following table summarizes the available qualitative solubility data for this compound.

| Solvent | CAS Number | Qualitative Solubility |

| Chloroform (B151607) | 67-66-3 | Slightly Soluble |

| Methanol | 67-56-1 | Slightly Soluble |

Data sourced from a supplier's Certificate of Analysis.

Principles of Solubility and Predictions

The solubility of this compound is influenced by its molecular structure. The cyclohexenyl group is nonpolar, while the primary amine group is polar and capable of hydrogen bonding. Based on the principle of "like dissolves like," the following predictions can be made:

-

Polar Protic Solvents (e.g., ethanol, methanol): The amine group can form hydrogen bonds with these solvents, suggesting at least partial solubility. The available data indicates slight solubility in methanol.

-

Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran): Dipole-dipole interactions between the amine group and the solvent are possible, likely resulting in some degree of solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): The nonpolar cyclohexenyl group will interact favorably with nonpolar solvents through van der Waals forces. However, the polar amine group may limit miscibility.

-

Chlorinated Solvents (e.g., chloroform, dichloromethane): The available data indicates slight solubility in chloroform.

For a structurally similar compound, cyclohexylamine, it is known to be miscible with water and soluble in most common organic solvents. This suggests that this compound is also likely to be soluble in a range of organic solvents, although the presence of the double bond in the cyclohexene ring may slightly alter its solubility profile compared to cyclohexylamine.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective

To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector for quantification.

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial or flask. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated GC or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the sample.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure suggests it is likely soluble in a variety of common organic solvents. The qualitative data available supports this, indicating at least slight solubility in chloroform and methanol. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.

2-(1-Cyclohexenyl)ethylamine: A Technical Guide to its Synthesis, Chemistry, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Cyclohexenyl)ethylamine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of a variety of morphinan-class pharmaceuticals, most notably the widely used antitussive agent, dextromethorphan. This document provides a comprehensive overview of the discovery and history of this compound, focusing on its synthesis, chemical properties, and applications. While its significance as a building block is well-established, there is a notable absence of data regarding its intrinsic pharmacological activity, mechanism of action, or any history of illicit use. This guide consolidates available quantitative data, details key experimental protocols for its synthesis, and presents logical workflows through diagrammatic representations.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of synthetic morphinans. While a specific date or individual credited with its "discovery" is not prominently documented in scientific literature, its emergence is a direct result of the quest for non-addictive opioid alternatives for cough suppression. The primary application for this compound is as a key precursor in the industrial synthesis of dextromethorphan.[1][2] Beyond this, it serves as an intermediate in the creation of (cyclohexenyl)ethyl (5-halopyridyl) thioureas, which have been investigated as potential inhibitors of multidrug-resistant HIV-1.[1] It is also utilized as a substrate for allylic hydroxylation reactions and in the preparation of specialized materials for optoelectronics.[3]

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[4] It is classified as a flammable and corrosive substance, requiring careful handling in a laboratory or industrial setting.[5]

| Property | Value | Reference(s) |

| CAS Number | 3399-73-3 | [4] |

| Molecular Formula | C₈H₁₅N | [4] |

| Molecular Weight | 125.21 g/mol | [6] |

| Boiling Point | 53-54 °C at 2.5 mmHg | [3] |

| Density | 0.898 g/mL at 25 °C | [3] |

| Flash Point | 73.33 °C | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily starting from either cyclohexanone (B45756) or 1-cyclohexene-1-acetonitrile.

Synthesis from Cyclohexanone

A common and well-documented method involves a multi-step synthesis starting from cyclohexanone. This pathway is notable for its use of a Grignard reaction followed by a series of transformations to yield the final product. A recent development has been the adaptation of this synthesis to a continuous flow process.[7][8]

Experimental Protocol: Synthesis from Cyclohexanone via Grignard Reaction [9]

-

Grignard Reaction: Cyclohexanone is reacted with a vinyl Grignard reagent (e.g., vinylmagnesium bromide or chloride) in an organic solvent such as tetrahydrofuran (B95107) (THF) to produce 1-vinylcyclohexanol (B155736). The reaction is typically carried out at a controlled temperature, for instance, between -5 to 20°C.

-

Chlorination and Rearrangement: The resulting 1-vinylcyclohexanol undergoes a one-pot chlorination and rearrangement reaction with a chlorinating agent in the presence of an organic base to synthesize (2-chloroethylmethylene)cyclohexane.

-

Quaternization: The (2-chloroethylmethylene)cyclohexane is then reacted with urotropine in a suitable solvent (e.g., dichloromethane) to form N-cyclohexylidene ethyl urotropine hydrochloride. This reaction is generally performed at a temperature range of 40-60°C.

-

Hydrolysis and Rearrangement: The final step involves the hydrolysis and rearrangement of the N-cyclohexylidene ethyl urotropine hydrochloride in the presence of an inorganic mineral acid, such as hydrochloric acid, in a solvent like ethanol (B145695) or a mixture of water and ethanol. This reaction is typically heated to between 60 and 80°C to yield this compound.

Synthesis from 1-Cyclohexene-1-acetonitrile

Another established route involves the reduction of 1-cyclohexene-1-acetonitrile.

Experimental Protocol: Reduction of 1-Cyclohexene-1-acetonitrile [10]

-

Reaction Setup: Under an inert atmosphere (e.g., argon), 1-cyclohexene-1-acetonitrile is dissolved in a suitable solvent like tetrahydrofuran.

-

Reduction: A reducing agent, such as sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al), is slowly added to the solution while maintaining a controlled temperature (e.g., 15°C). The reaction is stirred for an extended period (e.g., 20 hours).

-

Quenching and Extraction: The reaction is quenched by the slow addition of an aqueous sodium hydroxide (B78521) solution. The resulting mixture is filtered, and the layers are separated. The aqueous phase is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic phases are dried and concentrated. The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Synthesis from 2-Phenylethylamine

A less common method involves the Birch reduction of 2-phenylethylamine.

Experimental Protocol: Birch Reduction of 2-Phenylethylamine [10]

-

Reaction Setup: In a three-necked flask flushed with argon, ethylamine (B1201723) is cooled to -70°C. 2-Phenylethylamine is then added.

-

Reduction: Lithium powder is added to the solution, which turns dark blue. The mixture is stirred for several hours at low temperatures (-70°C to -30°C).

-

Workup: The reaction is allowed to warm to room temperature overnight. An alcohol is added, followed by water. The excess ethylamine is distilled off.

-

Extraction and Purification: The residue is evaporated, and water is added. The aqueous solution is extracted with chloroform. The combined organic phases are dried and evaporated to yield this compound.

Pharmacological Profile and Mechanism of Action

Despite its structural relationship to some psychoactive compounds, there is a significant lack of publicly available data on the pharmacological properties, receptor binding affinities, and mechanism of action of this compound itself. The scientific literature primarily focuses on its role as a synthetic intermediate. No significant biological activity or signaling pathways have been described for this compound. Furthermore, there is no documented history of its illicit use or investigation as a potential drug candidate on its own. Its primary relevance in drug development is as a precursor to other pharmacologically active molecules.[1][11]

Applications in Drug Development and Beyond

The principal application of this compound is in the pharmaceutical industry as a key intermediate for the synthesis of morphinans.[7][8] This includes:

-

Dextromethorphan: A widely used over-the-counter cough suppressant.[1][2]

-

Dimemorfan: Another antitussive agent.[8]

-

Butorphanol: An opioid analgesic.[8]

-

Levallorphan: An opioid antagonist.[8]

Additionally, it is a starting material for the synthesis of thiourea (B124793) derivatives that have shown potential as inhibitors of multidrug-resistant HIV-1.[1] In the field of materials science, it has been used in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium (B1175870) lead iodide for use in optoelectronic devices.[3]

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a versatile and crucial intermediate in the synthesis of several pharmaceutical agents, most notably dextromethorphan. While various synthetic routes to this compound are well-established and optimized, its own biological and pharmacological properties remain largely unexplored in the public domain. For researchers and professionals in drug development, this compound represents a vital building block, with its utility defined by the downstream molecules it helps to create rather than any intrinsic therapeutic effect. Future research could potentially explore the bioactivity of this compound, although its current role is firmly established in the realm of chemical synthesis.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | 3399-73-3 [chemicalbook.com]

- 4. kubochem.com [kubochem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | C8H15N | CID 76938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An integrated five-step continuous flow synthesis of this compound: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. An integrated five-step continuous flow synthesis of this compound: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. Method for synthesizing this compound | TREA [trea.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for 2-(1-Cyclohexenyl)ethylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction